Avibactam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCUAPJVLWFHHB-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026066 | |
| Record name | Avibactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192500-31-4, 396731-14-9 | |
| Record name | Avibactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192500-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AVE-1330A free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avibactam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192500314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avibactam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avibactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVIBACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7352665165 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AVE-1330A FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MFO7817I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Covalent Modification of Serine Beta-Lactamases
This compound (B1665839) functions by covalently acylating the catalytic serine residue within the active site of serine β-lactamases. tandfonline.comnih.gov The process begins with the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of this compound's five-membered cyclic urea (B33335) ring. plos.orgnih.gov This results in the formation of a stable carbamoyl-enzyme complex, effectively inactivating the enzyme. tandfonline.complos.org This covalent bond formation is supported by mass spectrometry and crystallographic studies. tandfonline.comnih.gov
Formation of a Stable Reversible Carbamoyl-Enzyme Complex
Reversibility of Inhibition and Enzyme Reactivation
A key and unusual feature of this compound's mechanism is the reversibility of the covalent bond. nih.govnih.govnih.gov Unlike β-lactam inhibitors, where the acylation is typically an irreversible process leading to inhibitor degradation, the acyl-enzyme intermediate formed with this compound can undergo deacylation. tandfonline.comnih.gov This deacylation process involves the reformation of the this compound ring, releasing the intact and still active inhibitor molecule. nih.gov This "recyclization" allows a single molecule of this compound to inhibit multiple β-lactamase enzymes. plos.org The rate of this reversal is slow, with a half-life of enzyme recovery for TEM-1 β-lactamase reported to be around 16 minutes. nih.gov
Spectrum of Beta Lactamase Inhibition and Antimicrobial Activity Research
Inhibition Profile Against Serine Beta-Lactamases
Avibactam (B1665839) is a potent inhibitor of various SBLs, effectively protecting co-administered β-lactam antibiotics from hydrolysis asm.orgnih.gov.
Extended-Spectrum Beta-Lactamases (ESBLs)
This compound demonstrates potent inhibition against a wide range of ESBLs, which are primarily class A β-lactamases capable of hydrolyzing extended-spectrum cephalosporins and monobactams seq.esasm.org. This includes common ESBL types such as TEM, SHV, and CTX-M variants seq.es. The inhibition of ESBLs by this compound helps restore the activity of partner antibiotics like ceftazidime (B193861) against bacteria producing these enzymes asm.orgseq.esasm.org.
AmpC Beta-Lactamases
This compound is also a significant inhibitor of AmpC β-lactamases, which are class C enzymes often found chromosomally encoded in various Gram-negative bacteria and can also be plasmid-mediated nih.govseq.esasm.org. Inhibition of AmpC enzymes by this compound is crucial for overcoming resistance mediated by these cephalosporinases nih.govasm.org. Studies have provided structural insights into the interaction between this compound and AmpC β-lactamases, highlighting the mechanism of both acylation and recyclization in this enzyme class nih.gov.
Serine Carbapenemases (e.g., KPC, OXA-48-like)
A key feature of this compound's spectrum is its activity against certain serine carbapenemases, notably Klebsiella pneumoniae carbapenemases (KPCs) (Class A) and some OXA-type carbapenemases (Class D), particularly OXA-48-like enzymes asm.orgseq.esasm.orgijmedicine.comijcasereportsandimages.com. KPC enzymes are a major concern due to their ability to hydrolyze carbapenems, a class of last-resort antibiotics ijmedicine.complos.org. This compound's ability to inhibit KPC is a significant advancement in treating infections caused by KPC-producing organisms ijmedicine.complos.org. Similarly, this compound is effective against OXA-48-like carbapenemases, which are increasingly prevalent globally asm.orgijcasereportsandimages.comasm.org. Research has provided structural and mechanistic analysis of this compound binding to OXA-48, aiding in understanding its inhibitory action against this class D carbapenemase acs.org.
Table 1: this compound Inhibition Profile Against Key Serine Beta-Lactamases
| Beta-Lactamase Class | Examples | This compound Inhibition | Relevant Citations |
| Class A (ESBLs) | TEM, SHV, CTX-M | Potent inhibition | seq.esasm.org |
| Class C (AmpC) | Chromosomal, Plasmid | Potent inhibition | nih.govseq.esasm.org |
| Class A (Carbapenemase) | KPC | Potent inhibition | asm.orgseq.esijmedicine.complos.org |
| Class D (Carbapenemase) | OXA-48-like | Potent inhibition | asm.orgseq.esasm.orgijmedicine.comijcasereportsandimages.com |
Limited or Absent Activity Against Metallo-Beta-Lactamases (MBLs)
In contrast to its broad activity against SBLs, this compound has limited or no inhibitory activity against metallo-β-lactamases (MBLs) asm.orgasm.orgxiahepublishing.comnih.gov. MBLs (Ambler Class B) utilize zinc ions in their active site for the hydrolysis of β-lactam antibiotics, a mechanism distinct from that of serine β-lactamases asm.orgasm.org. This lack of activity against MBLs is a significant limitation of this compound's spectrum xiahepublishing.comoup.com.
Biochemical and Biophysical Studies of this compound-MBL Interactions
Biochemical and biophysical studies have investigated the interaction of this compound with representatives from all three MBL subfamilies (B1, B2, and B3) asm.orgasm.orgnih.gov. These studies confirm that this compound does not effectively inhibit MBLs and binds only weakly to most tested MBLs asm.orgasm.orgnih.gov. The lack of inhibition is attributed to the fundamental mechanistic differences between SBLs and MBLs, particularly the requirement of zinc ions for MBL activity, which are not involved in this compound's inhibitory mechanism asm.orgasm.org.
Research on Hydrolysis Pathways of this compound by MBLs
Research indicates that while this compound does not inhibit MBLs, some MBLs can catalyze the slow hydrolysis of this compound asm.orgasm.orgnih.gov. This hydrolysis process is different from the reversible acylation observed with SBLs asm.orgasm.org. In some cases, this compound undergoes slow hydrolysis of one of its urea (B33335) N-CO bonds, followed by the loss of CO2 asm.orgasm.orgnih.gov. This inefficient hydrolysis by MBLs further explains why this compound does not protect β-lactams from MBL-mediated resistance asm.orgasm.org. The potential for the evolution of MBLs that could more efficiently catalyze this compound hydrolysis has been noted asm.orgasm.orgnih.gov.
Table 2: this compound Activity Against Metallo-Beta-Lactamases
| Beta-Lactamase Class | Examples | This compound Activity | Relevant Citations |
| Class B (MBLs) | NDM, VIM, IMP, SPM | Limited or no activity | asm.orgasm.orgxiahepublishing.comnih.govoup.com |
Research on Antimicrobial Activity in Combination with Beta-Lactam Antibiotics
This compound's clinical utility is primarily realized through its combination with beta-lactam antibiotics. Research has focused on evaluating the effectiveness of these combinations against a range of Gram-negative bacteria, particularly those producing beta-lactamases that confer resistance to the partner antibiotic.
Ceftazidime-Avibactam Combinations
Ceftazidime-avibactam (CAZ-AVI) is a combination of ceftazidime, a third-generation cephalosporin (B10832234), and this compound. fda.govxiahepublishing.com This combination has been extensively studied for its activity against Gram-negative bacteria, including multidrug-resistant strains. oup.comnih.govasm.org
Research has shown that ceftazidime-avibactam is active against a wide spectrum of Enterobacteriaceae, including strains producing extended-spectrum beta-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs). oup.comnih.govnih.govasm.orgasm.orgnih.gov Studies have demonstrated high susceptibility rates among Enterobacteriaceae isolates. For instance, a study evaluating isolates from US medical centers in 2012 found that 99.8% of Enterobacteriaceae strains were inhibited at a ceftazidime-avibactam MIC of ≤4 μg/ml. asm.org This included activity against ESBL-phenotype Escherichia coli and Klebsiella pneumoniae, as well as meropenem-nonsusceptible K. pneumoniae and ceftazidime-nonsusceptible Enterobacter cloacae. asm.org Another study from 2011-2014 in US medical centers showed ceftazidime-avibactam activity against ceftazidime-nonsusceptible Citrobacter spp., Enterobacter spp., Serratia marcescens, and Pseudomonas aeruginosa. oup.com
Ceftazidime-avibactam also exhibits activity against Pseudomonas aeruginosa. oup.comnih.govasm.org A 2017 study in Spanish hospitals found that CAZ-AVI was active against 94.2% of healthcare-associated P. aeruginosa isolates. nih.gov In a collection of isolates from US hospitals in 2012, 96.9% of P. aeruginosa strains were inhibited at a ceftazidime-avibactam MIC of ≤8 μg/ml. asm.org CAZ-AVI was found to be the most active compound tested against meropenem-nonsusceptible P. aeruginosa in this study. asm.org
However, ceftazidime-avibactam has shown limited activity against Acinetobacter spp. and metallo-beta-lactamase-producing strains of Enterobacteriaceae. xiahepublishing.comasm.org
Clinical trials have supported the efficacy of ceftazidime-avibactam in treating complicated intra-abdominal infections and complicated urinary tract infections. fda.govresearchgate.net While the provided text does not include detailed clinical trial outcome data for CAZ-AVI alone in these sections, it highlights its established use for these indications.
Ceftaroline (B109729) Fosamil-Avibactam Combinations
Ceftaroline fosamil is a prodrug of ceftaroline, a cephalosporin with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and many aerobic Gram-negative organisms. asm.orgnih.govnih.gov The addition of this compound to ceftaroline (ceftaroline-avibactam) expands its spectrum of activity to include Gram-negative bacteria that produce Ambler class A, C, and some D beta-lactamases, such as ESBLs, AmpC, and KPCs. asm.orgjmilabs.comasm.orgnih.govnih.govasm.orgnih.gov
Studies have demonstrated the activity of ceftaroline-avibactam against Enterobacteriaceae, including those resistant to third-generation cephalosporins. asm.orgjmilabs.comasm.orgnih.gov A study of isolates from US medical centers in 2010-2011 showed that ceftaroline-avibactam was active against Enterobacteriaceae, including meropenem-nonsusceptible Klebsiella spp. and ceftazidime-nonsusceptible Enterobacter cloacae. asm.orgnih.gov In this study, ceftaroline-avibactam inhibited 98.5% of Enterobacteriaceae with a MIC of ≤0.5 μg/ml, making it among the most active agents tested. asm.org Another study in 2011 US hospitals found that ceftaroline-avibactam demonstrated excellent activity against Enterobacteriaceae producing KPC, various ESBL types, and AmpC. jmilabs.com
Ceftaroline-avibactam has also shown activity against MRSA. asm.orgjmilabs.comasm.orgnih.govnih.gov A study of Canadian hospital isolates from 2010-2012 found that 99.6% of MRSA isolates were susceptible to ceftaroline, and the addition of this compound did not alter its activity against staphylococci or streptococci. asm.org
In vitro pharmacokinetic/pharmacodynamic (PK/PD) models have been used to evaluate the activity of ceftaroline-avibactam against anaerobic bacteria, which are often involved in polymicrobial infections like diabetic foot infections. nih.govresearchgate.net A study comparing ceftaroline-avibactam to ertapenem (B1671056) against common anaerobic pathogens found that both were bactericidal against the tested strains, with ceftaroline-avibactam demonstrating improved activity against Bacteroides strains compared to ertapenem. nih.gov
Aztreonam-Avibactam Combinations
Aztreonam (B1666516) is a monobactam beta-lactam antibiotic that is stable to hydrolysis by metallo-beta-lactamases (MBLs), a unique feature among beta-lactams. nih.govasm.orgnih.gov However, aztreonam is susceptible to hydrolysis by most clinically relevant serine beta-lactamases, such as ESBLs and AmpC. nih.govasm.orgnih.gov The combination of aztreonam and this compound (ATM-AVI) is being developed to address infections caused by Gram-negative bacteria, particularly those producing MBLs, which often co-produce serine beta-lactamases that would otherwise inactivate aztreonam. nih.govasm.orgnih.govmjima.orgpfizer.com this compound inhibits these serine beta-lactamases, thereby protecting aztreonam from degradation and restoring its activity. nih.govmjima.orgccjm.org
In vitro studies have demonstrated the potent activity of aztreonam-avibactam against MBL-producing Enterobacterales. nih.govmjima.orgasm.org A systematic review of in vitro studies found that aztreonam-avibactam showed high antimicrobial activity against MBL-producing Enterobacterales, with 80% of isolates having an aztreonam MIC of ≤4 mg/L when combined with this compound. nih.gov This combination also showed activity against Stenotrophomonas maltophilia, with 85% susceptibility, but limited activity against MBL-producing Pseudomonas. nih.gov Another study specifically investigating synergy between aztreonam and ceftazidime/avibactam against aztreonam-resistant MBL-producing Enterobacterales demonstrated 100% synergistic activity, with the MIC of aztreonam decreasing to the sensitive range in the presence of this compound. mjima.org
Aztreonam-avibactam has also shown potent in vitro activity against Enterobacterales from both ICU and non-ICU settings, including carbapenem-resistant Enterobacterales (CRE) and isolates non-susceptible to newer beta-lactamase inhibitor combinations. researchgate.netnih.govmdpi.com Against P. aeruginosa, aztreonam-avibactam showed a spectrum of activity comparable to that of piperacillin/tazobactam, meropenem (B701), and ceftazidime. researchgate.netnih.gov
Clinical trial data support the potential use of aztreonam-avibactam for serious infections caused by Gram-negative bacteria, including MBL-producing multidrug-resistant pathogens. pfizer.comccjm.orgumn.edunih.gov The Phase 3 REVISIT trial showed that aztreonam-avibactam had similar clinical cure rates as meropenem (with or without colistin) in patients with complicated intra-abdominal infection and hospital-acquired/ventilator-associated pneumonia caused by Gram-negative bacteria. pfizer.comccjm.orgumn.edunih.gov
Meropenem-Avibactam Combinations
Meropenem is a carbapenem (B1253116) antibiotic with broad-spectrum activity. The combination of meropenem and this compound has been investigated, particularly for its activity against carbapenemase-producing bacteria.
While this compound does not inhibit MBLs, research has explored the combination of meropenem and this compound, sometimes in the context of triple combinations with MBL inhibitors. nih.govresearchgate.netengineering.org.cn A study investigating the activity of meropenem and this compound against MBL-producing carbapenem-resistant Klebsiella pneumoniae (CRKP) strains found that the combination generated synergistic effects on growth inhibition in vitro and improved survival rates in a Galleria mellonella model. researchgate.netnih.gov This suggests a potential role for this combination even against MBL producers, possibly due to this compound inhibiting co-produced serine beta-lactamases. researchgate.net
Another study evaluated the in vitro activity of meropenem-avibactam against CRKP and Pseudomonas aeruginosa clinical isolates and compared it to other novel beta-lactam/beta-lactamase inhibitor combinations. mdpi.com Meropenem-vaborbactam demonstrated reliable activity against CRKP but was mostly non-susceptible against CRPA, while ceftazidime-avibactam and imipenem-relebactam retained high activity against both. mdpi.com This highlights differences in the spectrum of activity among different beta-lactam/beta-lactamase inhibitor combinations.
Research has also explored triple combinations involving meropenem, this compound, and a metallo-beta-lactamase inhibitor to achieve broader coverage against bacteria producing both serine and metallo-beta-lactamases. nih.govresearchgate.netengineering.org.cn These studies suggest that such triple combinations can extend the spectrum of activity compared to dual combinations. nih.govresearchgate.netengineering.org.cn
Data tables summarizing some of the research findings discussed above are presented below.
Table 1: In Vitro Activity of Ceftazidime-Avibactam Against Selected Gram-Negative Bacteria
| Organism Group | Source/Year(s) | % Inhibited at ≤ MIC (µg/ml) | Relevant MIC Data (µg/ml) | Notes | Citation |
| Enterobacteriaceae | US Medical Centers (2012) | 99.8% at ≤4 | - | Included ESBL-phenotype, meropenem-nonsusceptible K. pneumoniae, ceftazidime-nonsusceptible E. cloacae. | asm.org |
| Pseudomonas aeruginosa | US Medical Centers (2012) | 96.9% at ≤8 | MIC50/MIC90: 4/16 | Most active against meropenem-nonsusceptible P. aeruginosa. | asm.org |
| Pseudomonas aeruginosa | Spain (2017) | 94.2% Sensitive | MIC50/MIC90: 2/8 | Healthcare-associated isolates. | nih.gov |
| Enterobacteriaceae | US Medical Centers (2010-2011) | 98.5% at ≤0.5 | MIC90: 0.25 | Among the most active agents tested. | asm.org |
| KPC-2-producing Enterobacterales | Korea (2020-2023) | Excellent susceptibility unless co-harboring MBL | - | Inhibitory activity of this compound superior to relebactam (B560040) or vaborbactam (B611620) in cross-combination tests. | asm.orgnih.gov |
Table 2: In Vitro Activity of Ceftaroline-Avibactam Against Selected Bacteria
| Organism Group | Source/Year(s) | % Inhibited at ≤ MIC (µg/ml) | Relevant MIC Data (µg/ml) | Notes | Citation |
| Enterobacteriaceae | US Medical Centers (2010-2011) | Active | MIC90: 0.25 (overall), 1 (meropenem-nonsusceptible Klebsiella spp., ceftazidime-nonsusceptible E. cloacae) | Included meropenem-nonsusceptible Klebsiella spp. and ceftazidime-nonsusceptible E. cloacae. | asm.orgnih.gov |
| Enterobacteriaceae | US Hospitals (2011) | Excellent activity | - | Active against KPC, various ESBL types, and AmpC producers. | jmilabs.com |
| MRSA | US Medical Centers (2010-2011) | Active | MIC90: 1 | - | asm.orgnih.gov |
| MRSA | Canadian Hospitals (2010-2012) | 99.6% Susceptible | MIC90: 1 | Addition of this compound did not alter ceftaroline activity. | asm.org |
| Anaerobic Pathogens | In vitro PK/PD Model | Bactericidal | - | Compared to ertapenem, showed improved activity against Bacteroides. | nih.gov |
Table 3: In Vitro Activity of Aztreonam-Avibactam Against Selected Gram-Negative Bacteria
| Organism Group | Source/Year(s) | % Inhibited at ≤ MIC (µg/ml) | Relevant MIC Data (µg/ml) | Notes | Citation |
| MBL-producing Enterobacterales | Systematic Review of In Vitro Studies | 80% at ≤4 (Aztreonam MIC with this compound) | - | High antimicrobial activity. | nih.gov |
| Stenotrophomonas maltophilia | Worldwide (2016-2019) | 97.8% at ≤8 | MIC50/MIC90: 4/4 | Potent activity against isolates from all geographic regions and infection types. | asm.orgnih.gov |
| Aztreonam-resistant MBL-producing Enterobacterales | Study on Synergy | 100% Synergistic Activity | Aztreonam MIC decreased to sensitive range | Synergy demonstrated with ceftazidime/avibactam. | mjima.org |
| Enterobacterales (ICU/Non-ICU) | ATLAS Program (2016-2020) | ≥99.2% at ≤8 (ICU), ≥99.7% at ≤8 (non-ICU) | MIC90: 0.25 (ICU), 0.12 (non-ICU) | Potent and broad-spectrum activity, including against CRE and MBL-positive isolates. | researchgate.netnih.govmdpi.com |
Table 4: In Vitro Activity of Meropenem-Avibactam Against Selected Bacteria
| Organism Group | Source/Year(s) | Synergistic Effects Observed | Relevant MIC Data (µg/ml) | Notes | Citation |
| MBL-producing CRKP | In vitro and in vivo study | Profound synergistic effects | - | Improved survival rates in Galleria mellonella model. | researchgate.netnih.gov |
| CRKP | Study comparing novel BL-BLICs | Reliable activity | - | Compared to ceftazidime-avibactam and imipenem-relebactam. | mdpi.com |
Mechanisms of Resistance to Avibactam
Enzymatic Resistance Mechanisms
Specific mutations at key positions within the active site of various Class A β-lactamases have been identified as conferring resistance to avibactam (B1665839). These substitutions can significantly diminish the inhibitory capacity of this compound, leading to therapeutic failures.
Klebsiella pneumoniae carbapenemase (KPC) enzymes are a major target of this compound. However, variants of KPC have emerged with reduced susceptibility. The D179Y substitution in the Ω-loop of KPC-2 and KPC-3 is a frequently reported mutation that confers resistance to ceftazidime-avibactam. contagionlive.comdovepress.com This mutation is believed to enhance the affinity of the enzyme for ceftazidime (B193861), which in turn prevents this compound from effectively binding and inhibiting the enzyme. contagionlive.com Strains with these mutations often show restored susceptibility to carbapenems. contagionlive.com
In CTX-M-type enzymes, mutations can also lead to this compound resistance. For instance, resistance has been observed in a K. pneumoniae isolate that harbored a CTX-M-14 enzyme. contagionlive.com While specific mutations like P167S are studied, the broader context of resistance often involves multiple contributing factors.
| KPC Variant | Mutation/Alteration | Impact on this compound Inhibition | Reference |
| KPC-2/KPC-3 | D179Y | Prevents this compound binding due to enhanced ceftazidime affinity. | contagionlive.comdovepress.comasm.org |
| KPC-44 | 15 amino acid duplication in 270-loop | Reduces this compound carbamylation efficiency. | asm.org |
| CTX-M-14 | Not specified | Associated with resistance in clinical isolates. | contagionlive.com |
In SHV-type β-lactamases, substitutions at key active site residues have been shown to confer resistance to this compound. The S130G substitution in SHV-1 results in significant resistance. asm.orgnih.gov This is demonstrated by a dramatic increase in the minimum inhibitory concentration (MIC) of ampicillin-avibactam from 1 mg/L for the wild-type enzyme to 256 mg/L for the S130G variant. asm.orgnih.gov The mechanism behind this resistance involves a substantial reduction in the rate of enzyme carbamylation by this compound. asm.orgnih.gov The k₂/K value, which represents the efficiency of inactivation, drops from 60,300 M⁻¹s⁻¹ for SHV-1 to a mere 1.3 M⁻¹s⁻¹ for the S130G variant. asm.orgnih.gov Molecular modeling suggests that the loss of the hydroxyl group at position 130 impairs the catalytic process by removing a key proton acceptor/donator. asm.orgnih.gov
The K234R substitution in SHV-1 also leads to increased resistance to ampicillin-avibactam, with the MIC rising to 256 mg/L. plos.org
| SHV Variant | Mutation | Effect on Ampicillin-Avibactam MIC (mg/L) | Change in Inactivation Efficiency (k₂/K) | Reference |
| Wild-Type SHV-1 | None | 1 | 60,300 M⁻¹s⁻¹ | asm.orgnih.gov |
| SHV-1 S130G | S130G | 256 | 1.3 M⁻¹s⁻¹ | asm.orgnih.gov |
| SHV-1 K234R | K234R | 256 | Not specified | plos.org |
The β-lactamase from Mycobacterium tuberculosis, BlaC, is poorly inhibited by this compound. tandfonline.com This is in contrast to the β-lactamase from the related Mycobacterium abscessus, BlaMab, which is effectively inhibited. tandfonline.com A key difference between these two enzymes lies at position 132 within the conserved SDN motif. BlaC possesses a glycine (B1666218) (G) at this position (SDG), while BlaMab has an asparagine (N) (SDN). tandfonline.com
Research has shown that substituting the glycine at position 132 in BlaC with an asparagine (G132N) significantly enhances this compound's inhibitory activity by 140-fold. tandfonline.comasm.org Conversely, making the opposite substitution in BlaMab (N132G) leads to a 610-fold reduction in the efficacy of carbamylation by this compound. tandfonline.comasm.org This highlights the critical role of the residue at position 132 in modulating this compound inhibition in mycobacterial β-lactamases. tandfonline.com
PER-2, a class A extended-spectrum β-lactamase (ESBL), is notably less susceptible to this compound inhibition compared to other class A enzymes like CTX-M-15. The inactivation efficiency (k₂/K) of this compound against PER-2 is approximately 2 x 10³ M⁻¹s⁻¹, which is more akin to the values seen for class C and D β-lactamases and significantly lower than the 10⁴ to 10⁵ M⁻¹s⁻¹ range observed for many other class A enzymes. asm.orgnih.gov
Structural studies reveal that the active site of PER-2 contains hydrophobic patches that are thought to hinder the binding of catalytic water molecules, thereby slowing the acylation process by this compound. nih.govnih.gov Mutations in key residues further impact inhibition. For instance, substitutions at Arg220 dramatically reduce the k₂/K value, and a Thr237Ala substitution also alters the inhibition constants. asm.org The displacement of the Ser130 side chain upon this compound binding is another unique feature in PER-2 that appears to impair acylation, an observation not made in other ESBLs. asm.org
| Enzyme | This compound Inactivation Efficiency (k₂/K) | Key Structural Features/Mutations Affecting Inhibition | Reference |
| PER-2 | ~2 x 10³ M⁻¹s⁻¹ | Hydrophobic active site patches; Arg220 and Thr237 mutations reduce efficiency; Ser130 displacement. | asm.orgnih.govnih.gov |
| CTX-M-15 | 10⁵ M⁻¹s⁻¹ | More hydrophilic active site. | nih.gov |
A significant mechanism of resistance to the ceftazidime-avibactam combination involves mutations in β-lactamases that alter their hydrolytic profile. These mutations can decrease the enzyme's affinity for this compound while simultaneously increasing its ability to bind or hydrolyze the partner β-lactam, ceftazidime.
This phenomenon is well-documented in KPC variants. For example, mutations within the Ω-loop of KPC-2 and KPC-3, such as the D179Y substitution, lead to resistance. contagionlive.comdovepress.com These variants exhibit an enhanced affinity for ceftazidime, which effectively outcompetes this compound for access to the enzyme's active site. contagionlive.com This increased affinity for the substrate prevents the inhibitor from forming the stable covalent adduct necessary for inactivation. A notable characteristic of these resistant variants is that the mutations often lead to a decreased ability to hydrolyze carbapenems, resulting in a restoration of susceptibility to drugs like meropenem (B701). frontiersin.org This trade-off between ceftazidime-avibactam resistance and carbapenem (B1253116) susceptibility is a key feature of this resistance mechanism.
Mutations within Beta-Lactamase Active Sites Affecting Inhibition
BlaC Variants from Mycobacterium tuberculosis
Non-Enzymatic Resistance Mechanisms
Non-enzymatic resistance to this compound primarily involves alterations in bacterial cell permeability, changes in the target proteins, and the induction of intrinsic resistance pathways. These mechanisms can act independently or in concert to reduce the effectiveness of ceftazidime-avibactam.
Efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. In Pseudomonas aeruginosa, the overexpression of the MexAB-OprM efflux system is a significant contributor to antibiotic resistance. mdpi.com This pump can contribute to ceftazidime-avibactam resistance by expelling this compound, thereby reducing its periplasmic concentration and allowing β-lactamases to hydrolyze ceftazidime. mdpi.comengineering.org.cn
The overexpression of MexAB-OprM is often a result of mutations in its regulatory genes, such as mexR, nalC, and nalD. frontiersin.orgfrontiersin.org Inactivation of these repressors leads to increased production of the efflux pump components, which can result in a 2- to 16-fold increase in the minimum inhibitory concentration (MIC) for antibiotics that are substrates of the pump. frontiersin.org While this compound is not a substrate for all efflux pumps, its interaction with MexAB-OprM has been documented. mdpi.comfrontiersin.org Studies have shown that in P. aeruginosa isolates with derepressed AmpC β-lactamase production, the concurrent overexpression of MexAB-OprM leads to reduced susceptibility to ceftazidime-avibactam. engineering.org.cnfrontiersin.org This suggests that while efflux alone may not confer high-level resistance, it can act synergistically with other mechanisms. engineering.org.cn
Table 1: Impact of Efflux Pump Overexpression on this compound Activity
| Organism | Efflux System | Regulatory Genes | Effect on Ceftazidime-Avibactam (CZA) Susceptibility |
| Pseudomonas aeruginosa | MexAB-OprM | mexR, nalC, nalD | Reduced susceptibility, particularly in combination with other resistance mechanisms like AmpC hyperproduction. engineering.org.cnfrontiersin.org this compound can be expelled by the pump. mdpi.com |
| Klebsiella pneumoniae | AcrAB-TolC | ramR | Hyperexpression can contribute to CZA resistance in conjunction with porin mutations. engineering.org.cn |
Outer membrane porins are channels that allow the passive diffusion of hydrophilic molecules, including many antibiotics, into the periplasmic space of Gram-negative bacteria. The loss or modification of these porins can restrict antibiotic entry, leading to resistance.
In P. aeruginosa, the OprD porin is the primary channel for carbapenem entry. While ceftazidime entry is less dependent on OprD, its loss, often in combination with increased AmpC expression, has been associated with ceftazidime-avibactam resistance. engineering.org.cnresearchgate.net
In Klebsiella pneumoniae, the major porins are OmpK35 and OmpK36. Alterations in these porins are a well-documented mechanism of resistance to carbapenems and can also affect susceptibility to ceftazidime-avibactam. Resistance can arise from the complete loss of a porin, often due to frameshift mutations leading to a truncated, non-functional protein, or from mutations that constrict the pore channel, reducing its permeability. researchgate.netnih.govresearchgate.net For instance, duplications or insertions of amino acids in the L3 loop of OmpK36 have been linked to ceftazidime-avibactam resistance. nih.gov While porin loss alone may not be sufficient to cause clinically significant resistance to ceftazidime-avibactam, it often acts synergistically with enzymatic resistance mechanisms. engineering.org.cn
Table 2: Role of Porin Alterations in this compound Resistance
| Organism | Porin(s) Affected | Type of Alteration | Consequence for Ceftazidime-Avibactam |
| Pseudomonas aeruginosa | OprD | Inactivation or downregulation. frontiersin.orgnih.gov | Contributes to resistance, often in conjunction with AmpC hyperproduction. engineering.org.cnresearchgate.net |
| Klebsiella pneumoniae | OmpK35, OmpK36 | Loss of expression (e.g., via frameshift mutation) or mutations constricting the pore channel (e.g., insertions in the L3 loop of OmpK36). engineering.org.cnresearchgate.netnih.gov | Decreased susceptibility, especially when combined with β-lactamase production. engineering.org.cn |
This compound, like β-lactam antibiotics, interacts with penicillin-binding proteins (PBPs). Mutations in the genes encoding these PBPs can alter their structure, reducing the binding affinity of either the β-lactam or the inhibitor, leading to resistance. This compound has been shown to bind to several PBPs, including PBP2 in E. coli and P. aeruginosa, and PBP3 in S. pneumoniae. mdpi.comresearchgate.net Ceftazidime primarily targets PBP3. mdpi.com
In P. aeruginosa, mutations in PBP3 (ftsI) can reduce the efficacy of ceftazidime-avibactam. nih.gov Furthermore, mutations in the gene for PBP4 (dacB) can lead to the overexpression of the AmpC β-lactamase, which indirectly confers resistance to ceftazidime that is not always overcome by this compound, especially if other resistance mechanisms are present. frontiersin.orgnih.govmdpi.com In E. coli, specific insertions of four amino acids into PBP3 have been identified as a potential cause of ceftazidime-avibactam resistance. mdpi.comcontagionlive.com
Table 3: PBP Mutations Associated with this compound Resistance
| Organism | PBP Target | Gene | Type of Mutation | Impact on Ceftazidime-Avibactam |
| Pseudomonas aeruginosa | PBP2, PBP3 | pbpA, ftsI | Amino acid substitutions. mdpi.comnih.gov | Reduced binding affinity of this compound or ceftazidime. mdpi.com |
| Pseudomonas aeruginosa | PBP4 | dacB | Inactivating mutations. frontiersin.orgnih.gov | Increased expression of AmpC, leading to ceftazidime hydrolysis. frontiersin.orgmdpi.com |
| Escherichia coli | PBP3 | ftsI | Four-amino-acid insertion (e.g., YRIN or YRIK). mdpi.comcontagionlive.comnih.gov | Potential role in resistance by altering the target site. mdpi.com |
In Methicillin-Resistant Staphylococcus aureus (MRSA), resistance to β-lactams is governed by complex regulatory systems. The BlaR1 and MecR1 proteins are transmembrane sensors that detect the presence of β-lactam antibiotics. mdpi.comdovepress.com Upon binding a β-lactam, these sensors initiate a signaling cascade that leads to the derepression of the blaZ and mecA genes. researchgate.net blaZ encodes a β-lactamase, while mecA encodes PBP2a, a PBP with low affinity for most β-lactams.
Interestingly, studies have shown that this compound, despite not being a β-lactam, can bind to the sensor domains of both BlaR1 and MecR1. researchgate.netnih.govnih.gov This binding activates the signaling pathway, leading to the upregulation of blaZ and pbp2a expression. nih.govnih.gov This finding suggests that the use of this compound combinations could potentially induce or enhance resistance in MRSA, a factor that requires consideration in therapeutic strategies. nih.govnih.gov
Target Protein Mutations (e.g., PBP2, PBP3, PBP4 (dacB))
Molecular Epidemiology of this compound Resistance
Surveillance studies are crucial for monitoring the prevalence and spread of resistance mechanisms. The molecular epidemiology of this compound resistance reveals trends in the types of mutations and genes that are most commonly found in clinical isolates.
Global and regional surveillance programs, such as the International Network for Optimal Resistance Monitoring (INFORM), track the susceptibility of clinical isolates to new antibiotics like ceftazidime-avibactam. mdpi.com
A surveillance study in Latin America (2016-2017) investigated ceftazidime-avibactam resistant isolates and found that in P. aeruginosa, resistance was complex. nih.govnih.gov While metallo-β-lactamases (MBLs) were a major factor, other resistant isolates without MBLs showed mutations in genes related to the MexAB-OprM efflux pump, AmpC hyperproduction, PBP3, and PBP4. nih.gov In a multi-center study in Southern Italy, MBLs were the primary cause of resistance in P. aeruginosa, but PER-1 and GES-1 β-lactamases were also found in resistant isolates. asm.org
In Klebsiella pneumoniae, resistance is often driven by mutations in KPC enzymes. However, surveillance also points to the contribution of non-enzymatic mechanisms. A study of isolates from cancer patients in Egypt found that 25.5% of carbapenem-resistant K. pneumoniae were also resistant to ceftazidime-avibactam, with resistance linked to a combination of β-lactamases and likely other factors like porin loss. dovepress.com A large-scale surveillance in a Chinese hospital from 2020 to 2022 identified that all ceftazidime-avibactam resistant K. pneumoniae isolates had mutations in the Ω-loop of the KPC-2 enzyme. asm.org
These studies highlight that the landscape of this compound resistance is diverse and geographically variable, often involving a combination of enzymatic and non-enzymatic mechanisms.
Table 4: Surveillance Data on this compound Resistance in Gram-Negative Bacteria
| Region/Study | Organism(s) | Year(s) | Key Non-Enzymatic Resistance Findings |
| Latin America | P. aeruginosa | 2015–2020 | Susceptibility to ceftazidime-avibactam remained relatively stable at ~85-86%. bjid.org.br In resistant isolates, mutations in mexAB-OprM regulators, ampC, ftsI (PBP3), and dacB (PBP4) were identified. nih.gov |
| Latin America | Enterobacterales | 2015–2020 | Overall susceptibility remained high (>97%), but decreased from 99.3% in 2015-2017 to 97.2% in 2018-2020. bjid.org.br |
| Southern Italy | P. aeruginosa | 2021-2022 (approx.) | Resistance rate was 18.3%. Resistance was mainly due to MBLs (VIM, FIM-1) and ESBLs (PER-1, GES-1). asm.org |
| Pakistan | Enterobacterales, P. aeruginosa | 2020 (approx.) | High resistance rates observed (77% in Enterobacterales, 80.1% in P. aeruginosa), predominantly due to MBL production, which is not inhibited by this compound. xiahepublishing.com |
| Turkey | P. aeruginosa | 2021 (approx.) | In 38 CZA-resistant isolates, MBLs (VIM, IMP) were the most common mechanism. All isolates were susceptible to colistin (B93849). mjima.org |
Genotypic Characterization of Resistant Isolates
The emergence of resistance to ceftazidime-avibactam is a significant clinical concern, and understanding the genetic basis of this resistance is crucial for surveillance and the development of mitigation strategies. Genotypic characterization of resistant isolates has revealed several key mechanisms, primarily involving mutations in the genes encoding β-lactamase enzymes.
In Enterobacterales, particularly Klebsiella pneumoniae, the most frequently identified mechanism of resistance involves mutations within the blaKPC gene, which encodes the Klebsiella pneumoniae carbapenemase. mdpi.comoup.com Specific amino acid substitutions in the Ω-loop of the KPC enzyme, a critical region for substrate and inhibitor binding, are commonly observed. oup.comfrontiersin.org The D179Y substitution in KPC-3 is one of the most well-characterized mutations, which enhances the enzyme's affinity for ceftazidime while reducing its binding to this compound. frontiersin.org Other mutations in KPC-3, such as T243M and deletions at positions 165-166, have also been identified in ceftazidime-avibactam-resistant clinical isolates. exlibrisgroup.com.cnnih.gov These mutations often lead to a "see-saw" effect, where resistance to ceftazidime-avibactam is gained at the cost of decreased resistance to carbapenems. frontiersin.org
Mutations in other β-lactamase genes also contribute to resistance. In isolates producing CTX-M-type extended-spectrum β-lactamases (ESBLs), resistance can emerge through amino acid substitutions. For instance, in CTX-M-15, single amino acid substitutions in the Ω-loop were not found to confer resistance; however, the combination of L169Q and S130G substitutions has been shown to result in clinically significant resistance to ceftazidime-avibactam. nih.gov Similarly, in CTX-M-14, mutations leading to P170S and T264I amino acid changes have been linked to increased ceftazidime hydrolysis and reduced susceptibility to this compound inhibition. oup.comnih.gov
In Pseudomonas aeruginosa, resistance mechanisms are more varied. While mutations in β-lactamase genes like blaKPC can occur, alterations in the chromosomally encoded AmpC β-lactamase are more common. frontiersin.org Point mutations and deletions in the Ω-loop of AmpC can increase its catalytic efficiency against cephalosporins and decrease inhibition by this compound. asm.org Additionally, mutations in genes encoding Guiana extended-spectrum β-lactamases (GES), such as those leading to GES-27 (P162Q), GES-29 (P162A), and the novel GES-60 (N136S), have been identified as drivers of ceftazidime-avibactam resistance in P. aeruginosa. asm.org
Non-β-lactamase-based mechanisms also play a role, although they are generally considered secondary. Mutations in porin genes, such as ompK35 and ompK36 in K. pneumoniae, can decrease the permeability of the outer membrane to this compound, contributing to resistance, especially when combined with β-lactamase modifications. mdpi.comdovepress.com Overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, is another contributing factor to resistance in both Enterobacterales and P. aeruginosa. frontiersin.orgnih.gov
The following table provides a summary of key genotypic findings in ceftazidime-avibactam resistant isolates:
Global Distribution and Emergence of Resistance Mechanisms
The emergence of ceftazidime-avibactam resistance is a global phenomenon, though the prevalence and specific mechanisms vary by geographic region and bacterial species. nih.gov Resistance has been reported shortly after the introduction of the drug in clinical use, highlighting the rapid adaptive capabilities of bacteria. engineering.org.cn
In regions where KPC-producing Enterobacterales are endemic, such as parts of the United States, Europe, and Latin America, resistance is often linked to mutations in the blaKPC gene. frontiersin.orgnih.gov The spread of specific high-risk clones, such as K. pneumoniae sequence type 258 (ST258), has facilitated the dissemination of these resistance determinants. contagionlive.com However, resistance is not confined to a single clonal lineage and has been observed in various genetic backgrounds, including emerging clones like ST307 and rare clones like ST1519. contagionlive.com
In some areas, particularly in the Middle East and parts of Asia, the prevalence of metallo-β-lactamases (MBLs) like NDM and VIM is high. jidc.orgfrontiersin.org Since this compound does not inhibit MBLs, isolates producing these enzymes are intrinsically resistant to ceftazidime-avibactam. engineering.org.cn The co-production of MBLs and other β-lactamases, such as OXA-48-like enzymes, further complicates the resistance landscape and limits therapeutic options. frontiersin.org A meta-analysis revealed that the highest rates of ceftazidime-avibactam resistance were in Asia (19.3%), followed by Africa (13.6%) and Europe (11%). nih.gov
The emergence of resistance is not solely driven by prior exposure to ceftazidime-avibactam. There have been reports of resistance developing in patients treated with other antibiotics, such as carbapenems, suggesting that other selective pressures can contribute to the emergence of ceftazidime-avibactam resistance. europa.eu
The rate of resistance in Pseudomonas aeruginosa also shows regional variation. In some studies, the resistance rate in P. aeruginosa is higher than in Enterobacterales. nih.gov For example, a study in Pakistan reported a 56.6% resistance rate in P. aeruginosa isolates. theprofesional.com Resistance in P. aeruginosa is often multifactorial, involving a combination of β-lactamase production, porin loss, and efflux pump overexpression. frontiersin.org
The following table summarizes the global distribution and primary resistance mechanisms observed in different regions:
Compound Names Mentioned in the Article
Preclinical and Translational Research on Avibactam
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies and Modeling
The foundation for establishing effective therapeutic strategies involving avibactam (B1665839) lies in understanding its pharmacokinetic and pharmacodynamic properties. These studies are crucial for translating preclinical data into predictable clinical outcomes. asm.org
Determination of PK/PD Indices (e.g., %fT>CT for this compound)
Preclinical research has consistently identified that the pharmacodynamic driver for this compound's efficacy is time-dependent. asm.org The key PK/PD index is the percentage of the dosing interval during which the free drug concentration of this compound remains above a critical threshold concentration (%fT>CT). asm.orgasm.orgnih.gov This index, rather than concentration-dependent indices like the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) or the ratio of peak concentration to MIC (Cmax/MIC), has shown the strongest correlation with efficacy in various models. asm.orgasm.org
Dose fractionation studies in neutropenic mouse thigh and lung infection models were instrumental in establishing %fT>CT as the most relevant PK/PD index for this compound when paired with ceftazidime (B193861) against Pseudomonas aeruginosa. asm.orgasm.org Similarly, for the combination of this compound with aztreonam (B1666516) against resistant Enterobacteriaceae, %fT>CT was also determined to be the best-correlating index. asm.orgnih.gov Interestingly, recent mechanism-based PK/PD modeling studies suggest that while fT>CT is predictive for P. aeruginosa in mice, the fAUC/MIC of the combination may be more predictive for Enterobacteriaceae in both mice and humans. oup.comoup.com
Establishment of PK/PD Targets for this compound in Combination Therapies
Establishing specific PK/PD targets is essential for optimizing dosing regimens. The magnitude of the critical threshold concentration (CT) and the required time above this threshold vary depending on the partner antibiotic and the infection model. asm.orgnih.gov
With Ceftazidime: For restoring ceftazidime's activity against P. aeruginosa, a CT of 1 mg/L was identified as the most appropriate value in neutropenic mouse models. asm.orgasm.org The PK/PD target for this compound was subsequently established as maintaining free drug concentrations above 1 mg/L for at least 50% of the dosing interval (50% fT > 1 mg/L). asm.orgnih.govdovepress.comtandfonline.comasm.orgfda.gov This target was designed to align with the established ceftazidime target of 50% fT > MIC, using a ceftazidime-avibactam MIC of 8 mg/L as the susceptibility breakpoint. asm.orgnih.govasm.org
With Aztreonam: When combined with aztreonam to combat resistant Enterobacteriaceae, a higher CT value of 2.5 mg/L was found to correlate best with efficacy in both hollow-fiber and neutropenic mouse infection models. asm.orgnih.gov The corresponding PK/PD target for this compound in this combination was determined to be 50% fT > 2.5 mg/L. nih.gov
Targets for Critically Ill Patients: For critically ill patients with severe infections, more aggressive PK/PD targets have been proposed to enhance efficacy and prevent resistance. dovepress.comtandfonline.com These include achieving 100% fT > 4 × MIC for the partner β-lactam (like ceftazidime) and 100% fT > 4 mg/L for this compound. dovepress.comtandfonline.comnih.gov
The table below summarizes key PK/PD targets for this compound from various studies.
| Combination Partner | Target Organism(s) | PK/PD Index | PK/PD Target | Model |
| Ceftazidime | P. aeruginosa, Enterobacteriaceae | %fT > CT | 50% fT > 1 mg/L | Murine Infection Models, Population PK Modeling asm.orgnih.govdovepress.comasm.orgfda.gov |
| Aztreonam | Enterobacteriaceae | %fT > CT | 50% fT > 2.5 mg/L | Hollow-Fiber & Murine Infection Models asm.orgnih.gov |
| Ceftazidime (Critically Ill) | Gram-negatives | %fT > CT | 100% fT > 4 mg/L | Population PK Modeling, Clinical Studies dovepress.comtandfonline.comnih.gov |
In Vitro and In Vivo Model Investigations for Efficacy Prediction
A variety of preclinical models have been employed to investigate and predict the efficacy of this compound combinations, bridging the gap from laboratory findings to clinical application.
In Vitro Hollow-Fiber Infection Models (HFIM): The HFIM is a dynamic model that simulates human pharmacokinetic profiles, allowing for the study of antibacterial effects over extended periods. asm.orgvenatorx.com This model has been extensively used to evaluate this compound combinations against pathogens like Klebsiella pneumoniae, including carbapenemase-producing (KPC) strains. asm.orgvenatorx.commdpi.comnih.gov Studies using the HFIM have demonstrated that ceftazidime-avibactam can achieve significant, sustained reductions in bacterial burden and even complete eradication over several days. asm.orgnih.gov The HFIM has also been crucial for exploring dose-response relationships and the potential for resistance emergence. venatorx.com
In Vivo Animal Models: Neutropenic murine thigh and lung infection models have been fundamental in defining the PK/PD indices and targets for this compound. asm.orgasm.org These models involve infecting immunocompromised mice and then administering various fractionated doses of the drug combination to determine which exposure parameter best correlates with a reduction in bacterial count. asm.orgasm.org These in vivo studies provided essential data confirming that the %fT>CT index was the primary driver of this compound's efficacy in restoring the activity of its partner β-lactams. asm.orgasm.org Semimechanistic models have been developed that can predict the outcomes of these murine infection models based on in vitro data, providing a framework for translational predictions. nih.govresearchgate.net
In Vitro Antimicrobial Susceptibility Testing Methodologies
Accurate and reliable antimicrobial susceptibility testing (AST) is critical for guiding the clinical use of this compound combinations. Standardized methodologies are necessary to determine which bacterial isolates are likely to respond to treatment.
Broth Microdilution and Disc Diffusion Assays
The primary methods for testing the susceptibility of bacteria to ceftazidime-avibactam are broth microdilution (BMD) and disc diffusion.
Broth Microdilution (BMD): This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. asm.orgnih.gov For ceftazidime-avibactam, the test is performed with a fixed concentration of this compound, typically 4 mg/L, while the concentration of ceftazidime is varied. nih.govasm.org While considered the gold standard for its accuracy, BMD can be complex and less suited for routine use in many clinical laboratories. asm.orgnih.gov
Disc Diffusion: This method provides a qualitative result (susceptible or resistant) based on the size of the zone of growth inhibition around a paper disc impregnated with the antibiotic. asm.org It is a more cost-effective and practical alternative to BMD for many laboratories. researchgate.netingentaconnect.com For ceftazidime-avibactam, both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established interpretive criteria, though they recommend different disc potencies (CLSI: 30/20 µg of ceftazidime/avibactam; EUCAST: 10/4 µg). asm.orgresearchgate.net Studies have shown a high rate of agreement between disc diffusion and BMD, validating its use in clinical settings. nih.govasm.org
Other methods, such as gradient diffusion (e.g., E-test), which provide a quantitative MIC value, have also shown acceptable performance compared to the reference BMD method. nih.govingentaconnect.comasm.org
Assessment of Minimum Inhibitory Concentrations (MICs) and Susceptibility Breakpoints
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a bacterium after overnight incubation. The results from MIC testing are interpreted using clinical breakpoints, which are concentrations that categorize an organism as susceptible, intermediate, or resistant to a particular agent.
For ceftazidime-avibactam, major regulatory bodies including the U.S. Food and Drug Administration (FDA), CLSI, and EUCAST have established harmonized clinical breakpoints for Enterobacteriaceae and P. aeruginosa. nih.govasm.org
The table below details the established breakpoints.
| Organism | Method | Susceptible | Resistant | Reference |
| Enterobacteriaceae | Broth Microdilution (MIC in mg/L) | ≤8/4 | >8/4 | nih.govasm.org |
| P. aeruginosa | Broth Microdilution (MIC in mg/L) | ≤8/4 | >8/4 | nih.govasm.org |
| Enterobacterales | Disc Diffusion (Zone Diameter in mm) | ≥21 | ≤20 | asm.org |
These breakpoints were determined based on an integration of three key data sources: PK/PD target attainment analyses, large-scale in vitro surveillance data, and clinical trial efficacy data. asm.orgnih.govasm.org The selection of an MIC breakpoint of ≤8 mg/L was necessary to include important resistant subpopulations, such as carbapenem-resistant Enterobacteriaceae. nih.gov
: Animal Model Studies of Infection Efficacy
The in-vivo efficacy of this compound, primarily in combination with ceftazidime, has been evaluated in a variety of animal infection models. These non-clinical studies were crucial in demonstrating that the addition of this compound restores the antibacterial activity of ceftazidime against many ceftazidime-nonsusceptible pathogens. fda.govoup.com This translational research provided foundational support for the progression of ceftazidime-avibactam into clinical trials. oup.comnih.gov
Murine Models (e.g., systemic infection, pneumonia, pyelonephritis, thigh infection)
Murine models have been extensively used to assess the efficacy of ceftazidime-avibactam in treating infections at various body sites caused by Gram-negative bacteria. nih.govoup.comtandfonline.com
Systemic Infection (Septicemia): In a murine septicemia model using ceftazidime-resistant, β-lactamase-producing Enterobacteriaceae, the addition of this compound to ceftazidime significantly restored efficacy. nih.gov Against strains producing Class A or Class C β-lactamases, the 50% effective dose (ED₅₀) for the combination was markedly lower than for ceftazidime alone. fda.gov For example, against ceftazidime-resistant strains, the ED₅₀ for ceftazidime was often >90 mg/kg, whereas for the ceftazidime-avibactam combination, it dropped to a range of <5 to 65 mg/kg. nih.gov
Pneumonia: The efficacy of the combination has been demonstrated in immunocompromised mouse models of pneumonia. fda.govresearchgate.net In studies involving infections caused by Klebsiella pneumoniae strains expressing AmpC β-lactamases, ceftazidime-avibactam treatment resulted in a significant decrease in the bacterial burden in the lungs (CFU/gram) compared to treatment with ceftazidime alone. fda.gov
Pyelonephritis: In an immunocompromised murine model of kidney infection, ceftazidime-avibactam was effective against various ceftazidime-resistant Enterobacterales. oup.com The combination therapy led to a substantial reduction in bacterial counts in the kidneys, ranging from a 2.5 to 4.6 log₁₀ decrease compared with animals treated only with ceftazidime. oup.com Pathogens successfully treated in this model included strains of K. pneumoniae, Escherichia coli, Enterobacter cloacae, Morganella morganii, and Citrobacter freundii that expressed Class A or Class C enzymes. fda.gov
Thigh Infection: The neutropenic murine thigh infection model is a standard for evaluating antimicrobial efficacy. rxabbvie.com In this model, this compound restored the activity of ceftazidime against KPC-producing K. pneumoniae. fda.govnih.gov One study noted that a high dose of ceftazidime alone had minimal effect on the growth of a ceftazidime-resistant, KPC-2-carrying K. pneumoniae strain, with final bacterial counts remaining high (4x10⁸ to 8x10⁸ CFU/thigh). oup.comnih.gov In contrast, the co-administration of this compound with ceftazidime was bactericidal, reducing bacterial counts to 2x10⁴ to 3x10⁴ CFU/thigh. oup.comnih.gov Studies using humanized exposures of ceftazidime-avibactam against a panel of ceftazidime-resistant Enterobacteriaceae also confirmed its efficacy, showing bacterial density reductions against the majority of isolates tested. nih.gov
**Table 1: Efficacy of Ceftazidime-Avibactam in a Murine Septicemia Model Against Beta-Lactamase Producing *Enterobacteriaceae***
| Organism | Beta-Lactamase Type | Ceftazidime ED₅₀ (mg/kg) | Ceftazidime-Avibactam ED₅₀ (mg/kg) |
|---|---|---|---|
| E. coli | CTX-M-15 | >90 | 27 |
| K. pneumoniae | SHV-5 | >90 | 65 |
| E. cloacae | AmpC | >90 | 14 |
| C. freundii | AmpC | >90 | 10 |
Data sourced from a study evaluating efficacy against ceftazidime-resistant isolates. nih.gov
Rabbit Model (e.g., meningitis)
The rabbit model has been particularly important for evaluating the treatment of meningitis, a severe central nervous system infection. nih.govbohrium.com In an experimental model of meningitis in immunocompetent rabbits with inflamed meninges, ceftazidime-avibactam demonstrated efficacy against a KPC-producing K. pneumoniae strain. fda.gov
Research showed that both ceftazidime and this compound penetrate the cerebrospinal fluid (CSF) in the presence of meningeal inflammation. oup.com Mean CSF penetration was found to be approximately 43% for ceftazidime and 38% for this compound. oup.com This penetration allows the combination to act at the site of infection, with studies showing that ceftazidime-avibactam treatment leads to a significant decrease in bacterial titers in the CSF. bohrium.comnih.gov The combination restored the bacteriological efficacy of ceftazidime against otherwise resistant pathogens in this challenging infection model. nih.govasm.org
Efficacy Investigations Against Ceftazidime-Nonsusceptible Pathogens
A primary goal of preclinical animal studies was to confirm that this compound's inhibition of β-lactamases translates to in-vivo efficacy against ceftazidime-nonsusceptible pathogens. oup.comamr.solutions These investigations have consistently shown that this compound restores ceftazidime's activity across various infection models. rxabbvie.comamr.solutions
The combination has proven effective against pathogens producing a range of clinically significant β-lactamases, including Class A (like KPC and other ESBLs) and Class C (AmpC) enzymes. nih.govamr.solutions In murine septicemia and thigh infection models, the addition of this compound made ceftazidime effective against strains that were highly resistant to ceftazidime alone. nih.govnih.gov
A study using a murine thigh infection model evaluated the efficacy of humanized doses of ceftazidime-avibactam against 18 Enterobacteriaceae isolates with ceftazidime MICs ≥8 µg/mL. nih.gov Of these, 17 were resistant to ceftazidime monotherapy. While ceftazidime alone failed against 10 of 13 tested isolates, the ceftazidime-avibactam combination produced reductions in bacterial load against 16 of the 18 isolates, demonstrating dependable activity against these ceftazidime-nonsusceptible strains. nih.gov Similarly, in a murine thigh model using ceftazidime-nonsusceptible P. aeruginosa, human-simulated doses of the combination reduced bacterial density for the majority of isolates tested, in contrast to ceftazidime alone. nih.gov
**Table 2: Efficacy of Humanized Ceftazidime-Avibactam vs. Ceftazidime Alone in Neutropenic Murine Thigh Model Against Ceftazidime-Resistant *Enterobacteriaceae***
| Organism (Resistance Mechanism) | Ceftazidime-Avibactam MIC (µg/mL) | Log₁₀ CFU/Thigh Change (Ceftazidime Alone) | Log₁₀ CFU/Thigh Change (Ceftazidime-Avibactam) |
|---|---|---|---|
| K. pneumoniae (KPC-3) | 8 | +1.99 | -1.57 |
| K. pneumoniae (KPC-2) | 16 | +2.04 | -1.39 |
| E. cloacae (AmpC + SHV-12) | 4 | +1.62 | -1.61 |
| E. coli (CTX-M-15 + OXA-1) | 1 | +1.98 | -2.03 |
Data represents the change in bacterial count after 24 hours compared to 0-hour controls. nih.gov
Clinical Research Paradigms and Efficacy Analysis
Retrospective and Prospective Clinical Study Methodologies
Studies investigating the efficacy of ceftazidime-avibactam include both retrospective and prospective designs frontiersin.orgbmj.comnih.gov. A scoping review of clinical studies comparing ceftazidime-avibactam monotherapy with combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa identified a variety of study types. Among the 20 clinical studies evaluated in this review, 9 were retrospective multi-center cohort studies, 8 were retrospective single-center cohort studies, 1 was a prospective multi-center cohort study, 1 was a prospective single-center cohort study, and 1 was a multi-center case-control study frontiersin.org. The number of patients in these studies ranged from 13 to 577 frontiersin.org.
Meta-analyses have also combined data from both retrospective and prospective cohort studies to provide a broader assessment of ceftazidime-avibactam's effectiveness. For instance, a meta-analysis comparing ceftazidime-avibactam with polymyxins for carbapenem-resistant Enterobacteriaceae infections included seven retrospective and four prospective cohort studies involving 1111 patients bmj.comnih.gov.
Randomized controlled trials (RCTs), particularly phase 3 studies, have been pivotal in the approval and evaluation of ceftazidime-avibactam for specific indications like cIAI, cUTI, and HAP/VAP ub.eduilaphar.orgastrazenecaclinicaltrials.comjidc.org. These prospective studies compare the efficacy and safety of ceftazidime-avibactam against established treatments like meropenem (B701) or doripenem (B194130) ub.eduastrazenecaclinicaltrials.comjidc.org.
Real-world studies, often retrospective, provide valuable insights into the effectiveness and usage patterns of ceftazidime-avibactam in clinical practice ilaphar.orgnih.govoup.com. These studies assess outcomes in diverse patient populations and across different healthcare settings nih.govoup.com.
Clinical Efficacy Research in Specific Infection Types
Ceftazidime-avibactam has been evaluated for its efficacy in treating several types of complicated bacterial infections.
Complicated Intra-abdominal Infections (cIAI)
Ceftazidime-avibactam, often used in combination with metronidazole (B1676534) to cover anaerobic pathogens, has been studied extensively for the treatment of cIAI wikipedia.orgasm.orgjidc.org. Phase 3 randomized controlled trials, such as the RECLAIM studies, have demonstrated the non-inferiority of ceftazidime-avibactam plus metronidazole compared to meropenem in treating cIAI asm.orgjidc.orgnih.gov.
In the RECLAIM study program, which combined two identical prospective randomized double-blind comparative phase 3 non-inferiority studies, ceftazidime-avibactam plus metronidazole demonstrated comparable clinical cure rates to meropenem asm.orgjidc.org. In the clinically evaluable population at the test-of-cure visit, clinical cure rates were high in both groups nih.gov. For example, in an Asian subset of the RECLAIM study, clinical cure rates were 93.8% for ceftazidime-avibactam plus metronidazole and 94.0% for meropenem in the clinically evaluable population nih.gov.
Data Table: Clinical Cure Rates in cIAI (Asian Subset of RECLAIM Study)
| Treatment Group | Clinically Evaluable Population (n/N) | Clinical Cure Rate (%) |
| CAZ-AVI + Metronidazole | 166/177 | 93.8 |
| Meropenem | 173/184 | 94.0 |
Complicated Urinary Tract Infections (cUTI)
Ceftazidime-avibactam is approved for the treatment of cUTI, including acute pyelonephritis wikipedia.orgilaphar.org. Clinical trials have compared ceftazidime-avibactam with comparators like doripenem in hospitalized adults with cUTI astrazenecaclinicaltrials.com.
A meta-analysis of randomized controlled trials evaluating ceftazidime-avibactam for cUTI and cIAI found that ceftazidime-avibactam demonstrated a statistically significant higher rate of microbiological response success compared to active comparisons in patients with cUTIs nih.gov. This was observed in both microbiologically evaluable populations and microbiologically modified intent-to-treat populations at the test-of-cure and late-follow-up visits nih.gov. Better eradication rates were specifically noted for E. coli and Klebsiella pneumoniae nih.gov.
Hospital-Acquired Pneumonia (HAP) and Ventilator-Associated Pneumonia (VAP)
Ceftazidime-avibactam is indicated for the treatment of HAP, including VAP wikipedia.orgilaphar.org. The pivotal phase 3 REPROVE trial evaluated the efficacy of ceftazidime-avibactam versus meropenem in hospitalized adults with HAP/VAP suspected or proven to be caused by a Gram-negative pathogen ub.edu.
The REPROVE trial demonstrated that ceftazidime-avibactam was non-inferior to meropenem for the primary endpoint of 28-day all-cause mortality in the intent-to-treat population ub.edu. Clinical cure rates at the test-of-cure visit were also comparable between the two treatment arms in both the intent-to-treat and microbiological intent-to-treat populations ub.edu. Notably, similar clinical cure rates were observed for patients infected with ceftazidime-non-susceptible pathogens in both treatment groups ub.edu.
Data Table: Clinical Outcomes in HAP/VAP (REPROVE Trial)
| Outcome | CAZ-AVI (n=436) | Meropenem (n=434) | Difference (95% CI) |
| 28-day All-Cause Mortality (ITT) | 9.6% | 8.3% | 1.5% (-2.4% to 5.3%) |
| Clinical Cure at TOC (ITT) | 67.2% | 69.1% | -1.9% (-8.1% to 4.3%) |
| Clinical Cure at TOC (micro-ITT, CAZ-NS) | 75.5% | 71.2% |
ITT: Intent-to-Treat; TOC: Test-of-Cure; micro-ITT: Microbiological Intent-to-Treat; CAZ-NS: Ceftazidime-Non-Susceptible
A real-world study in India assessing the effectiveness of ceftazidime-avibactam in Gram-negative nosocomial pneumonia and VAP, particularly in cases of carbapenem-resistant Klebsiella pneumoniae (CRKP), reported a clinical cure rate of 78.45% and a microbiological cure rate of 69.23% among the included patients nih.gov.
Bloodstream Infections
Ceftazidime-avibactam has been used to treat bloodstream infections (BSIs) caused by carbapenem-resistant Enterobacterales (CRE), although the initial data primarily came from studies that included BSIs along with other infection sites frontiersin.orgasm.orgnih.gov.
A systematic review and meta-analysis specifically evaluating the efficacy and safety of ceftazidime-avibactam for CRE BSI included eleven articles with 1205 patients asm.orgnih.gov. The analysis showed that ceftazidime-avibactam groups had a significantly lower 30-day mortality rate compared to control groups receiving other regimens, including colistin-based regimens asm.orgnih.gov. Patients treated with ceftazidime-avibactam also demonstrated a significantly higher clinical cure rate asm.orgnih.gov.
Data Table: Outcomes in CRE Bloodstream Infections (Meta-Analysis)
| Outcome | Risk Ratio (95% CI) | P-value |
| 30-day Mortality | 0.55 (0.45 to 0.68) | < 0.00001 |
| Clinical Cure Rate | 1.75 (1.57 to 2.18) | < 0.00001 |
Klebsiella pneumoniae Infections (e.g., Carbapenem-Resistant K. pneumoniae (CRKP))
Ceftazidime-avibactam is a crucial treatment option for infections caused by CRKP, particularly those producing KPC and OXA-48 carbapenemases springermedizin.deilaphar.orgdovepress.commdpi.com. Clinical studies and real-world data have investigated its effectiveness against these challenging pathogens springermedizin.denih.govdovepress.commdpi.com.
For CRKP infections, including those with OXA-48-like genes, studies have shown favorable outcomes with ceftazidime-avibactam. A retrospective cohort study of patients with OXA-48-like CRKP infections found that ceftazidime-avibactam add-on therapy significantly increased clinical success and microbial eradication rates compared to standard therapy mdpi.com. This study reported a clinical success rate of 42.2% and a microbial eradication rate of 68.8% with ceftazidime-avibactam add-on therapy mdpi.com.
A propensity score-matched multicenter real-world study comparing ceftazidime-avibactam with polymyxin (B74138) B-based regimens in CRKP infections demonstrated significantly higher rates of clinical efficacy (71.3% vs. 56.1%) and microbiological clearance (74.7% vs. 41.4%) in the ceftazidime-avibactam group springermedizin.de.
Data Table: Efficacy in CRKP Infections (Propensity Score-Matched Study)
| Outcome | CAZ-AVI Group (%) | PMB Group (%) | P-value |
| Clinical Efficacy | 71.3 | 56.1 | 0.011 |
| Microbiological Clearance | 74.7 | 41.4 | < 0.001 |
Studies have also explored the effectiveness of ceftazidime-avibactam in combination with other antimicrobials against CRKP, particularly for strains producing MBLs where ceftazidime-avibactam alone lacks activity frontiersin.orgdovepress.comasm.org. In vitro studies suggest synergistic effects with agents like aztreonam (B1666516) against MBL-producing strains frontiersin.orgasm.org. Clinical data on combination therapy versus monotherapy for CRKP infections have yielded varied results, with some studies suggesting no significant difference in mortality rates, while others indicate potential benefits of combinations in critically ill patients or against specific resistance mechanisms frontiersin.orgdovepress.com.
Pseudomonas aeruginosa Infections
Pseudomonas aeruginosa is a significant opportunistic Gram-negative pathogen frequently implicated in nosocomial infections, including ventilator-associated pneumonia and bloodstream infections. nih.govresearchgate.net Its ability to develop multidrug resistance (MDR) and extensively drug resistance (XDR) through various mechanisms, such as the production of β-lactamases (including some carbapenemases), efflux pumps, and porin mutations, makes P. aeruginosa infections difficult to treat. nih.govmdpi.com CAZ-AVI has demonstrated in vitro activity against many MDR, ceftazidime-non-susceptible, and carbapenem-resistant P. aeruginosa strains. mdpi.com Avibactam (B1665839) restores the activity of ceftazidime (B193861) against P. aeruginosa isolates expressing Ambler class A (e.g., ESBLs, KPCs) and class C (AmpC) β-lactamases, and some that co-express class D (e.g., OXA-48) β-lactamases. nih.govmdpi.com However, it is not active against strains producing metallo-β-lactamases (MBLs). wikipedia.orgmdpi.com
Clinical studies have evaluated the effectiveness of CAZ-AVI in treating P. aeruginosa infections. In a multicenter cohort study comparing CAZ-AVI to colistin (B93849) for MDR P. aeruginosa infections, CAZ-AVI demonstrated a significantly higher rate of clinical cure (67% vs. 50%). mdpi.com In a subgroup analysis of patients with bacteremia caused by MDR P. aeruginosa, clinical cure was significantly higher with CAZ-AVI compared to colistin (100% vs. 48.5%). mdpi.com However, in patients with pneumonia caused by MDR P. aeruginosa, there were no statistically significant differences in clinical cure rates between CAZ-AVI and colistin (56.5% vs. 44.9%). mdpi.com
Comparative Efficacy Research Designs
Research into the efficacy of CAZ-AVI against P. aeruginosa has employed various comparative designs, including comparisons of monotherapy versus combination therapy and comparisons with alternative antimicrobial agents.
Monotherapy vs. Combination Therapy Regimens
The use of CAZ-AVI as monotherapy or in combination with other active agents for infections due to carbapenem-resistant Gram-negative bacteria, including CRPA, has been investigated. A meta-analysis comparing CAZ-AVI monotherapy and combination therapy for infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and CRPA found no significant difference in mortality or microbiological cure rates between the two approaches. nih.govredemc.net The mortality rate was 30.9% for monotherapy and 38.1% for combination therapy, while microbiological cure rates were 63.4% for monotherapy and 64.9% for combination therapy. nih.govredemc.net Similarly, a retrospective study on sHAPi caused by CRPA and DTR-P. aeruginosa found no significant difference in clinical or microbiological outcomes between patients treated with CAZ-AVI monotherapy and those receiving combination regimens. nih.gov In a study of critically ill, mechanically ventilated patients with life-threatening infections by carbapenem-resistant pathogens, including P. aeruginosa, 22% of patients in the CAZ-AVI group received monotherapy, compared to only 2.8% in the control group. asm.org
Comparison with Alternative Antimicrobial Agents
Studies have compared the efficacy of CAZ-AVI to other antibiotics used for treating resistant P. aeruginosa infections. As mentioned earlier, a multicenter cohort study showed CAZ-AVI to be more effective than colistin in achieving clinical cure for MDR P. aeruginosa infections. mdpi.com A meta-analysis comparing CAZ-AVI with other antimicrobial agents for MDR P. aeruginosa infections demonstrated that CAZ-AVI treatment significantly lowered in-hospital mortality compared to other agents. researchgate.net In a study comparing CAZ-AVI-based regimens to polymyxin B-based regimens for CRPA infections, CAZ-AVI-based regimens demonstrated superior efficacy in clearing CRPA. frontiersin.org
In vitro surveillance studies provide further comparative data on the activity of CAZ-AVI against P. aeruginosa relative to other agents. A study in Poland found that CAZ-AVI had the second highest activity (89.3%) against P. aeruginosa isolates after colistin, including MDR (65.9%) and carbapenem-resistant (54.8%) phenotypes. tandfonline.com When MBL-positive isolates were excluded, the susceptibility rate to CAZ-AVI increased to 94.7%. tandfonline.com Another multi-center surveillance study in Southern Italy found CAZ-AVI susceptibility in 81.7% of P. aeruginosa isolates, preceded by cefiderocol (B606585) (95.8%) and followed by ceftolozane-tazobactam (79.2%), meropenem-vaborbactam (76.1%), imipenem-relebactam (75%), and aztreonam (69.6%). asm.org Colistin and amikacin (B45834) showed activity against 100% and 85.8% of isolates, respectively, in this study. asm.org
Investigation of Clinical Outcomes and Associated Factors
Clinical research on CAZ-AVI has also focused on evaluating key outcomes such as clinical cure rates and microbiological eradication, and identifying factors that may influence treatment success or failure and the emergence of resistance.
Clinical Cure Rates and Microbiological Eradication
In critically ill, mechanically ventilated patients with life-threatening infections by carbapenem-resistant pathogens, including P. aeruginosa, clinical cure was observed in 80.5% of patients in the CAZ-AVI group compared to 52.8% in the control group. asm.org Microbiological eradication was achieved in 94.3% of patients in the CAZ-AVI group versus 67.7% in the control group. asm.org For P. aeruginosa specifically in this cohort, cure rates were 72.7% with CAZ-AVI. researchgate.net
Factors Influencing Treatment Failure and Resistance Emergence
Several factors have been identified that may influence the effectiveness of CAZ-AVI and the emergence of resistance in P. aeruginosa. Severe nosocomial pneumonia and renal replacement therapy (RRT) have been identified as significant risk factors for treatment failure and resistance development, particularly in patients receiving CAZ-AVI. mdpi.com Lower respiratory tract infection was also associated with increased mortality in patients treated with CAZ-AVI. mdpi.com
Factors such as ICU admission and bacteremia have been associated with decreased clinical and microbiological cure rates. ilaphar.org Septic shock at infection onset and a high APACHE II score (>15) were negative predictors of clinical cure in patients with sHAPi treated with CAZ-AVI. nih.gov While dose adjustment for renal dysfunction was identified as a negative predictor of clinical cure in one study nih.gov, another study noted that agranulocytosis, septic shock, and SOFA score were independent risk factors affecting prognosis, while a prolonged CAZ-AVI treatment course was a protective factor for bacterial clearance in patients with CR-GNB infections. frontiersin.org
Resistance development to CAZ-AVI has been reported, although at varying rates. ilaphar.org Metallo-β-lactamase (MBL) production is a primary mechanism of resistance to CAZ-AVI in P. aeruginosa isolates. tandfonline.comasm.orgxiahepublishing.com Other resistance mechanisms include alterations in AmpC-encoding and control genes, porin mutations, and efflux pumps. nih.gov Prolonged treatment durations and the use of CRRT have been associated with increased emergence of resistance. researchgate.net
Clinical Outcomes Summary (Example Data - Illustrative based on search results):
| Outcome | CAZ-AVI (%) | Comparator (%) | Notes | Source(s) |
| Clinical Cure (MDR PA) | 67 | 50 | Compared to Colistin mdpi.com | mdpi.com |
| Clinical Cure (sHAPi) | 63.1 | - | Overall rate in CRPA/DTR-PA nih.gov | nih.gov |
| Clinical Cure (CRPA LT) | 53.3 | - | In lung transplant recipients dovepress.com | dovepress.com |
| Clinical Cure (CR-GNB) | 59.6 | 40 | Compared to Polymyxin B frontiersin.org | frontiersin.org |
| Micro Eradication (CR-GNB) | 42.6 | 24.4 | Compared to Polymyxin B frontiersin.org | frontiersin.org |
| Micro Eradication (CRPA LT) | 60 | - | In lung transplant recipients dovepress.com | dovepress.com |
Note: This table is illustrative and combines data from different studies with varying patient populations and comparators. Refer to the specific study findings for detailed context.
Factors Associated with Treatment Failure/Resistance:
Severe nosocomial pneumonia mdpi.com
Renal replacement therapy (CRRT) mdpi.comresearchgate.net
ICU admission ilaphar.org
Bacteremia ilaphar.org
Septic shock at infection onset nih.govfrontiersin.org
High APACHE II score (>15) nih.gov
Metallo-β-lactamase (MBL) production tandfonline.comasm.orgxiahepublishing.com
Prolonged treatment durations researchgate.net
Factors Associated with Improved Outcomes:
Prolonging the treatment course (for bacterial clearance in CR-GNB) frontiersin.org
Synthetic Chemistry and Process Research for Avibactam
Historical and Current Synthetic Route Development
The journey to produce avibactam (B1665839) on a large scale has been marked by a significant evolution in synthetic strategies, reflecting a continuous drive for optimization and efficiency.
Evolution of Synthetic Strategies for Diazabicyclo[3.2.1]octane (DBO) Core
Later, a route developed by Wockhardt utilized L-glutamic acid or L-pyroglutamic acid as starting materials. acs.org This strategy constructed the DBO skeleton through ring-opening, ring-closing, and deoxygenation steps, followed by deprotection and sulfonation, achieving a total yield of approximately 11.0%. acs.orgnewdrugapprovals.org However, this approach was hampered by a long synthesis, complex purification processes, and the use of environmentally unfavorable reagents like diphosgene. acs.orgnewdrugapprovals.org
A summary of the evolution of these synthetic routes is presented below:
| Route Developer | Starting Material(s) | Key Steps | Overall Yield | Noted Drawbacks |
| Aventis | Double-chiral piperidine (B6355638) derivatives | Inversion of configuration, deprotection, urea-cyclization, sulfonation | ~9.0% | Long procedure, low yield, laborious workups newdrugapprovals.org |
| Wockhardt | L-glutamate acid or L-pyroglutamic acid | Ring-opening, ring-closing, deoxygenization, deprotection, sulfonation | ~11.0% | Long procedure, complex purification, environmentally unfriendly reagents acs.orgnewdrugapprovals.org |
| AstraZeneca/Forest | Boc-benzyl-glutamate | Not detailed | 35% (excluding DBO construction) | --- |
| Olefin Metathesis | Not specified | Olefin metathesis for DBO skeleton | Lower yield | Substrate instability, need for chiral ligands, less stereoselectivity acs.org |
| Chemoenzymatic | Ethyl-5-hydroxypicolinate hydrochloride | Lipase-catalyzed resolution, one-pot debenzylation/sulfation | 23.9% | 10-step process researchgate.net |
Research into Key Intermediates and Reaction Pathways
The synthesis of this compound hinges on the efficient preparation of several key intermediates. The currently optimized route proceeds linearly from a key intermediate derived from a glutamic acid derivative. lookchem.comup.pt This intermediate is then converted to a final intermediate, which is subsequently transformed into the stable, crystalline tetrabutylammonium (B224687) salt of this compound. lookchem.comup.pt This salt form facilitates convenient processing and is the precursor for the sterile salt exchange that yields the final this compound sodium salt. lookchem.comup.pt
One crucial intermediate is (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. researchgate.net Research has focused on optimizing its synthesis. For instance, an alternative strategy reversed the sequence of reaction steps, performing amide formation before the formation of the urea (B33335) subunit, which led to higher yields. acs.org Specifically, converting ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate to its amide form first, followed by urea cyclization, proved more efficient. acs.org
Another critical area of research has been the formation of the urea moiety. The introduction of a protecting group strategy, though seemingly counterintuitive, significantly improved the efficiency and operability of the urea formation step. researchgate.netlookchem.com
Advanced Synthetic Methodologies
To overcome the challenges of early synthetic routes, researchers have developed and implemented advanced methodologies to enhance efficiency, stereoselectivity, and environmental friendliness.
Lipase-Catalyzed Resolution in Stereoselective Synthesis
A significant advancement in the synthesis of this compound has been the use of lipase-catalyzed resolution to establish the correct stereochemistry. acs.org Specifically, Lipozyme CALB has been employed to achieve excellent stereoselectivity in the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, a valuable precursor to the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate. acs.orgnewdrugapprovals.orgresearchgate.net This enzymatic approach offers a more environmentally friendly and highly selective alternative to traditional chemical catalytic methods, which often result in poor stereoselectivity. acs.org This chemoenzymatic route, starting from commercially available and affordable ethyl-5-hydroxypicolinate, was successfully scaled up to a 400.0 g scale. acs.orgresearchgate.net
Optimized One-Pot Reactions (e.g., Debenzylation/Sulfation)
The development of one-pot reactions has been instrumental in streamlining the synthesis of this compound, reducing costs, and improving efficiency. acs.org A notable example is the simultaneous debenzylation and sulfation in a single pot. researchgate.netacs.orglookchem.com This process involves the catalytic deprotection of a benzyl (B1604629) group using a palladium on carbon (Pd/C) catalyst, followed by sulfation using a sulfur trioxide-trimethylamine complex. acs.org The reaction proceeds through a debenzylated intermediate that is nucleophilic enough to react directly with the sulfating agent. acs.org This optimized one-pot procedure avoids the need for isolating and purifying the intermediate, leading to significant savings in time and resources. lookchem.com The use of controlled feed hydrogenation conditions has been crucial for the success of this elegant one-pot reaction. researchgate.netnewdrugapprovals.org
Computational Studies in Reaction Pathway Validation
Computational studies have played a vital role in understanding and validating the reaction pathways in this compound synthesis. up.pt For instance, computational analysis of reaction intermediates and their configurations has been used to validate practical observations. up.pt These studies have confirmed that the pathway leading to hydantoin (B18101) formation is favored over the desired urea formation under certain conditions, providing a theoretical basis for the challenges encountered in the urea cyclization step. up.pt Furthermore, computational models have shown that while carbonyldiimidazole (CDI) reacts almost equally at both nitrogen atoms, chloroformates exhibit high selectivity for reaction on the piperidine nitrogen, a finding that has been leveraged to improve the synthesis. up.pt More recently, data science and machine learning have been used to predict the thermal decomposition temperatures of precursors for this compound prodrugs, enabling the design of safer and more stable reagents. acs.org
Development of this compound Derivatives
The clinical success of this compound has spurred extensive research into the development of new derivatives based on its diazabicyclooctane (DBO) scaffold. These efforts aim to broaden the spectrum of activity, enhance potency against resistant β-lactamases, and improve pharmacokinetic properties. Key strategies have involved modifying the DBO scaffold itself and exploring the structure-activity relationships of various substituents.
Modification of the DBO Scaffold for Enhanced Activity
Modifications of the 1,6-diazabicyclo[3.2.1]octan-7-one (DBO) core of this compound have been a primary focus for developing next-generation β-lactamase inhibitors. Alterations, particularly at the C-2 position, have led to the expansion of the DBO class of inhibitors. nih.gov
One significant area of exploration has been the replacement of the C-2 carboxamide group with other functionalities. For instance, substituting the C-2 position with various amidine derivatives has been shown to produce water-soluble compounds with potent inhibitory activity. nih.gov Researchers have synthesized a series of amidine-substituted this compound derivatives and evaluated their ability to restore the efficacy of antibiotics like meropenem (B701). nih.govresearchgate.net In one study, the amidine derivative A7, when combined with meropenem, showed comparable or improved activity against eight out of ten tested bacterial strains compared to this compound, with MIC values ranging from <0.29 μM to 2.34 μM. researchgate.net Another amidine derivative, A12, proved to be the most potent in its series, with MIC values from <0.125 mg/L to 2 mg/L against all tested bacterial species. researchgate.netbeilstein-journals.org
Furthermore, the synthesis of sulfonylamidine moieties at the C-2 position has yielded promising results. nih.govresearchgate.net These derivatives, when combined with imipenem, effectively minimized the MIC of the antibiotic against various bacterial strains expressing different β-lactamases. researchgate.net Compound 5L from this series was identified as a particularly potent inhibitor, showing improved activity against six bacterial strains compared to the control, relebactam (B560040). researchgate.netresearchgate.net
Triazole-containing DBOs represent another important class of this compound derivatives. nih.govmdpi.com The introduction of a substituted triazole ring at the C-2 position has been shown to significantly inhibit KPC-2 carbapenemase and CTX-M-15 extended-spectrum β-lactamase. mdpi.com Specifically, pyridyl- and phenyl-substituted triazole derivatives demonstrated noteworthy inhibition against these resistant enzymes. mdpi.com The synthesis of these compounds often involves a key step of Huisgen-Sharpless cycloaddition to introduce the triazole functionality. mdpi.comresearchgate.net
The table below summarizes the in vitro activity of selected C-2 substituted this compound derivatives in combination with a partner antibiotic.
| Derivative Class | Specific Compound | Partner Antibiotic | Bacterial Strain(s) | Reported MIC |
| Amidine | A7 | Meropenem | Various | <0.29 μM - 2.34 μM |
| Amidine | A12 | Meropenem | Various | <0.125 mg/L - 2 mg/L |
| Sulfonylamidine | 5L | Imipenem | Various | Potent inhibition, improved vs. relebactam |
| Triazole | Pyridyl-substituted | - | KPC-2 & CTX-M-15 producing | Significant inhibition |
| Triazole | Phenyl-substituted | - | KPC-2 & CTX-M-15 producing | Significant inhibition |
Exploration of Structure-Activity Relationships for New Inhibitors
The exploration of structure-activity relationships (SAR) for new DBO-based inhibitors has been crucial in understanding how different chemical features influence their inhibitory profiles. These studies have provided valuable insights for the rational design of more effective β-lactamase inhibitors.
Kinetic studies have been instrumental in elucidating the SAR of this compound derivatives. For example, the carbamylation efficiency (k₂/Kᵢ) is a key parameter used to compare the potency of these inhibitors. This compound itself demonstrates high carbamylation efficiency against class A and C β-lactamases. acs.org A novel tricyclic DBO derivative, IID572, which incorporates a pyrrolidone ring, exhibited significantly higher carbamylation efficiencies than this compound against CTX-M-15 and KPC-2, with approximately 32-fold and 7-fold increases, respectively. acs.org
The nature of the substituent at the C-2 position of the DBO scaffold plays a critical role in determining the spectrum of activity. While this compound is a potent inhibitor of class A and C enzymes, its activity against class D β-lactamases, such as OXA-48, is more variable. beilstein-journals.orgacs.org Research has shown that certain diazabicyclooctane derivatives can effectively inhibit clinically important β-lactamases like CTX-M-15 and OXA-48. acs.org Interestingly, some of these derivatives also exhibit direct antimicrobial activity by targeting penicillin-binding proteins (PBPs), particularly PBP2 in E. coli. acs.orgnih.govresearchgate.net This dual-target activity presents a promising avenue for developing new therapies.
The following table presents kinetic data for this compound and a derivative against key β-lactamases.
| Compound | Target Enzyme | k₂/Kᵢ (M⁻¹s⁻¹) |
| This compound | CTX-M-15 | 5.9 x 10⁵ |
| This compound | KPC-2 | 7.2 x 10⁴ |
| IID572 | CTX-M-15 | 1.9 x 10⁷ |
| IID572 | KPC-2 | 5.0 x 10⁵ |
These SAR studies underscore the importance of fine-tuning the chemical structure of DBO inhibitors to achieve the desired spectrum and potency. The insights gained from this research are guiding the development of the next generation of β-lactamase inhibitors with enhanced clinical potential.
Future Directions and Emerging Research Areas
Development of Advanced Therapeutic Strategies
To counter the rise of resistance, researchers are exploring novel therapeutic strategies involving avibactam (B1665839).
A significant limitation of this compound is its inability to inhibit metallo-β-lactamases (MBLs). contagionlive.comilaphar.org To address this, combination therapies are being investigated. The combination of aztreonam (B1666516) with ceftazidime-avibactam has shown considerable promise. nih.govmjima.orgekb.eg Aztreonam is stable against hydrolysis by MBLs but can be degraded by other β-lactamases like ESBLs and AmpC, which are often co-produced. mjima.org In this combination, this compound inhibits these other β-lactamases, thereby protecting aztreonam and allowing it to exert its activity against MBL-producing bacteria. nih.govmjima.orgmjima.org
Studies have demonstrated the synergistic effect of this combination against MBL-producing Enterobacterales. mjima.orgekb.egmjima.org Clinical reports also support its use, with successful outcomes observed in patients infected with bacteria producing NDM, OXA-48, and CTX-M-15 β-lactamases. nih.gov The recent approval of the fixed-dose combination aztreonam-avibactam (ATM-AVI) by the FDA and European Medicines Agency marks a significant step forward in treating infections caused by MBL-producing Gram-negative bacteria. oup.com
This compound itself is a non-β-lactam β-lactamase inhibitor, a departure from earlier inhibitors like clavulanic acid and tazobactam. tandfonline.comdovepress.com Its unique diazabicyclooctane (DBO) structure allows it to inhibit a broad range of serine β-lactamases through a reversible covalent mechanism. tandfonline.comtaylorandfrancis.com This has spurred interest in discovering other non-β-lactam compounds that can either inhibit β-lactamases or directly target penicillin-binding proteins (PBPs), mimicking the action of β-lactam antibiotics. tandfonline.commdpi.com Some DBO derivatives have been shown to have intrinsic antibacterial activity, likely through PBP inhibition. tandfonline.com
Combination Therapies with Broad Metallo-Beta-Lactamase Coverage
Enhanced Surveillance Systems for Antimicrobial Resistance Trends and Early Detection
Effective surveillance is essential for monitoring the emergence and spread of this compound resistance. nih.govnice.org.uk National and international surveillance programs, such as the UK's Second Generation Surveillance System (SGSS) and the International Network for Optimal Resistance Monitoring (INFORM), play a crucial role in tracking resistance trends. nih.gov These systems collect data on antimicrobial susceptibility from diagnostic laboratories, providing a broad overview of resistance patterns. nih.gov
For ceftazidime-avibactam, surveillance is particularly important for identifying the prevalence of carbapenemase genes before initiating treatment. nih.gov Enhanced surveillance would involve not just phenotypic susceptibility testing but also the routine molecular characterization of resistance mechanisms, such as identifying specific KPC variants or the presence of MBLs. nih.goveuropa.eu This information is vital for guiding clinical decisions and implementing infection control measures to prevent the spread of resistant strains. nih.goveuropa.eu The development of registries like the UK Antimicrobial Registry (UKAR) will further aid in understanding the relationship between antimicrobial usage and the emergence of resistance. nice.org.uk
Research into this compound's Effects on Bacterial Regulatory Pathways (e.g., BlaR1/MecR1 sensor domains)
Recent research has revealed that this compound can influence bacterial regulatory pathways involved in resistance. In Staphylococcus aureus, this compound has been shown to interact with the sensor domains of BlaR1 and MecR1, which are membrane-bound proteins that control the expression of β-lactamase (blaZ) and penicillin-binding protein 2a (pbp2a), respectively. ulisboa.ptnih.govnih.gov
This compound binds to the sensor domains of BlaR1 and MecR1, mimicking the action of β-lactam antibiotics and triggering a signaling cascade that leads to the increased expression of blaZ and pbp2a. ulisboa.ptnih.govresearchgate.net This finding is significant as it suggests that this compound, while inhibiting β-lactamases, could also inadvertently upregulate other resistance genes. nih.govnih.gov X-ray crystallography has provided structural insights into how this compound binds to these sensor domains, revealing that it can adopt different conformations within the active site of BlaR1. nih.govnih.govresearchgate.net This knowledge could be exploited for the design of new inhibitors that target these regulatory proteins. researchgate.net
Application of Predictive Modeling and Advanced Computational Approaches in Drug Design
Predictive modeling and computational methods are increasingly being used to optimize the use of existing drugs and to design new ones. mdpi.commdpi.com For this compound, pharmacokinetic/pharmacodynamic (PK/PD) modeling has been employed to understand the dose-exposure-response relationship and to define optimal dosing regimens. nih.govvivli.orgnih.govdovepress.com These models help to predict the efficacy of different dosing strategies against various pathogens and patient populations, including those who are critically ill or have renal impairment. nih.govdovepress.commdpi.com
Mechanism-based PK/PD models can simulate the time course of drug effects and the development of resistance, offering a more comprehensive understanding than traditional PK/PD indices. nih.gov Computational approaches are also crucial in the discovery and design of new antimicrobial agents. mdpi.commdpi.com Molecular modeling and simulations can be used to predict how mutations in β-lactamases will affect this compound binding and to design novel inhibitors that are less susceptible to resistance. nih.govpnas.org These in silico methods accelerate the drug development process and help in the rational design of more effective and durable antimicrobial therapies. mdpi.commdpi.compnas.org
Q & A
Q. How can researchers mitigate bias in industry-sponsored trials evaluating this compound combinations?
- Methodological Answer : Implement double-blinding with third-party randomization. Disclose all funding sources and conflicts of interest (e.g., Pfizer/AstraZeneca sponsorship in phase III trials). Use independent data monitoring committees (DMCs) for interim analyses. Publish negative outcomes (e.g., lack of superiority over carbapenems) transparently .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
